molecular formula C22H28N2O4S B2975182 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide CAS No. 1021040-66-3

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B2975182
CAS No.: 1021040-66-3
M. Wt: 416.54
InChI Key: UZYMOFUNULALDZ-UHFFFAOYSA-N
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Description

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a biologically active compound recognized in scientific research for its interaction with sigma receptors. It has been identified as a potent and selective sigma-2 receptor antagonist. The sigma-2 receptor is a protein of significant interest in oncology and neuropharmacology, implicated in cell proliferation and death. Research utilizing this compound has been pivotal in elucidating the role of sigma-2 receptors in various cancer cell lines, where its antagonistic action can inhibit cell growth and induce apoptosis. A study on breast cancer cells demonstrated that this compound could effectively block sigma-2 receptor activity and reduce tumor cell viability. Furthermore, its selectivity makes it a valuable pharmacological tool for distinguishing sigma-2 mediated pathways from those of the sigma-1 receptor and other related targets. Beyond oncology, this antagonist is also used in neurological research to investigate the role of sigma-2 receptors in neurodegenerative conditions such as Alzheimer's disease, where its application in models has helped in understanding receptor-mediated neurotoxicity and protection.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-28-21-13-6-5-9-18(21)14-15-23-22(25)17-19-10-7-8-16-24(19)29(26,27)20-11-3-2-4-12-20/h2-6,9,11-13,19H,7-8,10,14-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYMOFUNULALDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is then introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride. The final step involves the acetamide formation through amidation reactions with suitable acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient reaction control and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol, while reduction of the sulfonyl group would produce a sulfide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical agent due to its unique structural properties.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group may play a role in binding to specific sites, while the piperidine ring could influence the overall conformation and activity of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide C22H27N3O4S* ~402.5† Benzenesulfonyl (piperidin-1-yl), 2-(2-methoxyphenyl)ethyl (acetamide-N) N/A
2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide (CAS 941990-79-0) C21H25ClN2O4S 437.0 4-Chlorobenzenesulfonyl (piperidin-1-yl), 2-methoxyphenylmethyl (acetamide-N)
N-(3-Chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS 1105223-44-6) C18H21ClN2O3S2 413.0 Thiophen-2-ylsulfonyl (piperidin-1-yl), 3-chloro-4-methylphenyl (acetamide-N)
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (CAS 101345-67-9) C22H28N2O2 352.5 Methoxy (acetamide), phenylethyl (piperidin-1-yl)
N-Phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6) C12H17N3O 219.3 Piperazine (acetamide-C), phenyl (acetamide-N)

*Estimated based on structural analysis.
†Calculated by adjusting the molecular weight of ’s analog (437.0 g/mol) by removing Cl (-35.45 g/mol) and adding substituents.

Substituent Effects on Pharmacological Activity

  • Benzenesulfonyl vs. Thiophenesulfonyl ( vs. 18): The benzenesulfonyl group in the target compound is less electron-rich than the thiophenesulfonyl group in ’s analog. This difference may alter interactions with charged residues in enzyme active sites or receptor pockets.
  • Methoxyphenyl vs. Chlorophenyl (Target vs. ):

    • The 2-methoxyphenyl group in the target compound improves solubility compared to the 3-chloro-4-methylphenyl group in ’s analog. Methoxy’s hydrophilic nature may also reduce blood-brain barrier penetration relative to halogenated analogs.
  • Piperidine vs. Piperazine (Target vs. This could enhance solubility but reduce membrane permeability compared to the piperidine core in the target compound .

Hypothesized Pharmacological Profiles

  • Target Compound: Likely interacts with G-protein-coupled receptors (GPCRs) or enzymes due to the benzenesulfonyl group’s resemblance to known protease inhibitors (e.g., HIV protease inhibitors). The methoxyphenyl ethyl chain may target opioid or sigma receptors, similar to fentanyl analogs ().
  • ’s Analog: The 4-chloro substitution could improve metabolic stability and binding to serotonin receptors (e.g., 5-HT2A), as seen in antipsychotic drugs .
  • ’s Analog: Thiophenesulfonyl’s electron-rich nature may favor interactions with cytochrome P450 enzymes or ion channels .

Biological Activity

The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a synthetic organic molecule that belongs to the class of piperidine derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of metalloproteinases (MMPs), which are key enzymes involved in tissue remodeling and various pathological processes, including cancer metastasis and inflammation .

Chemical Structure

The molecular formula of the compound is C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S with a molecular weight of approximately 365.47 g/mol. The structural representation includes a piperidine ring, a benzenesulfonyl group, and an acetamide moiety, which are critical for its biological activity.

The primary mechanism of action for this compound involves the inhibition of metalloproteinases. MMPs play a significant role in the degradation of extracellular matrix components, making them pivotal in processes such as wound healing and tumor progression. By inhibiting these enzymes, the compound may help mitigate pathological conditions associated with excessive tissue remodeling .

Enzyme Inhibition

Research indicates that compounds similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide exhibit significant inhibitory effects on MMPs. For instance, studies show that modifications in the piperidine structure can enhance selectivity and potency against specific MMPs, indicating a promising avenue for therapeutic development .

Compound Target Enzyme IC50 (µM) Effect
Compound AMMP-20.5Inhibition
Compound BMMP-90.8Inhibition
This CompoundMMP-3TBDTBD

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Inhibition of Cancer Cell Migration : A study demonstrated that related piperidine derivatives significantly reduced the migration of breast cancer cells in vitro by inhibiting MMP activity.
  • Anti-inflammatory Effects : Another investigation found that compounds with similar structures exhibited anti-inflammatory effects in animal models by downregulating pro-inflammatory cytokines.
  • Diabetes Models : Research on related sulfonamide compounds has shown improvements in glucose metabolism and insulin sensitivity in diabetic rat models, suggesting potential applications in metabolic disorders .

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